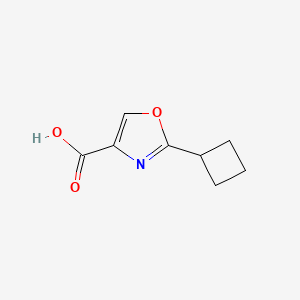

2-Cyclobutyl-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclobutyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGYEFGSVNXEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190314-33-0 | |

| Record name | 2-cyclobutyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclobutyl 1,3 Oxazole 4 Carboxylic Acid and Its Analogs

Established Approaches for 1,3-Oxazole Ring Formation

The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions and contemporary methods available for its construction. rsc.orgtandfonline.com These strategies offer different pathways to access diverse substitution patterns on the oxazole (B20620) core.

Cycloisomerization reactions, particularly those involving N-propargyl amides, provide a direct route to the oxazole ring. These reactions are typically catalyzed by π-acidic metals like gold or zinc. acs.orgcapes.gov.br For the synthesis of a 2-cyclobutyl substituted oxazole, a plausible starting material would be N-propargyl cyclobutanecarboxamide (B75595). The catalyst activates the alkyne moiety, facilitating an intramolecular nucleophilic attack from the amide oxygen, leading to the formation of the oxazole ring. For instance, Zn(OTf)₂ has been successfully used as a catalyst for the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides to produce oxazole derivatives. acs.org

The Robinson-Gabriel synthesis is a classical and widely used method that involves the cyclodehydration of 2-acylamino-ketones using a dehydrating agent like sulfuric acid or polyphosphoric acid. wikipedia.orgcutm.ac.inpharmaguideline.com To generate the target compound's skeleton, a 2-(cyclobutanecarboxamido)-ketone precursor would be required. The reaction proceeds via intramolecular cyclization followed by dehydration to yield the 2-cyclobutyl oxazole ring. wikipedia.orgijpsonline.com The yield of this reaction can be improved by using polyphosphoric acid. ijpsonline.com

The Bredereck reaction offers an alternative route by reacting α-haloketones with amides. tandfonline.comijpsonline.com In this approach, cyclobutanecarboxamide could be reacted with an appropriate α-haloketone, such as ethyl bromopyruvate, to form the 2-cyclobutyl-1,3-oxazole-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.

| Classical Synthesis | Key Reactants | Typical Conditions | Resulting Substitution Pattern | Reference |

| Robinson-Gabriel | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄) | 2,5-Disubstituted or 2,4,5-Trisubstituted | wikipedia.orgcutm.ac.in |

| Bredereck | α-Haloketone, Amide | Heat | 2,4-Disubstituted | ijpsonline.com |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a condensation reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org This method typically produces 2,5-disubstituted oxazoles. cutm.ac.inwikipedia.org To apply this to the target molecule, cyclobutanecarbonitrile-derived cyanohydrin would be a necessary, though non-standard, precursor. The reaction involves the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and dehydration. wikipedia.org

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. Several methods for oxazole synthesis fall under this category.

Copper-Catalyzed Reactions : Highly efficient syntheses of polysubstituted oxazoles have been developed via copper-catalyzed tandem oxidative cyclization. acs.orgnih.gov These reactions can be performed under mild conditions with readily available starting materials. nih.gov For instance, a copper-catalyzed reaction between β,β-dibrominated secondary enamides can yield 5-bromo oxazoles, which can be further functionalized. organic-chemistry.org

Palladium-Catalyzed Reactions : Palladium catalysts are effective for synthesizing 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides through a process involving a coupling step followed by in-situ cyclization. organic-chemistry.org Furthermore, palladium-catalyzed direct arylation of pre-formed oxazole rings, such as ethyl oxazole-4-carboxylate, allows for the introduction of substituents at the C2 and C5 positions. organic-chemistry.orgbeilstein-journals.org

Gold-Catalyzed Reactions : Gold catalysts are known to mediate the mild synthesis of oxazoles from N-propargylcarboxamides. capes.gov.br

| Catalyst System | Reactant Types | Key Features | Reference |

| Copper (Cu) | Benzylamines, β-diketones | Tandem oxidative cyclization, mild conditions | acs.orgnih.gov |

| Palladium (Pd) | N-Propargylamides, Aryl iodides | Coupling followed by in-situ cyclization | organic-chemistry.org |

| Gold (Au) | N-Propargylcarboxamides | Mild reaction conditions | capes.gov.br |

| Zinc (Zn) | N-Propargylamides, Allylic alcohols | Tandem cycloisomerization/alkylation | acs.org |

Multicomponent reactions (MCRs) offer high efficiency and atom economy by combining three or more reactants in a single step to form complex products. rsc.org A novel visible-light-induced three-component reaction has been reported for constructing complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.orgrsc.org This catalyst-free transformation proceeds through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade. rsc.org To synthesize the target compound, cyclobutanecarboxylic acid could serve as one of the key components in such a reaction. MCRs involving the formation of nitrile ylides are particularly robust for building highly substituted oxazoles. rsc.orgrsc.org

Direct and Indirect Methods for Introducing the Carboxylic Acid Moiety at C4 Position

The introduction of a carboxylic acid group at the C4 position of the oxazole ring is a critical step in the synthesis of the title compound. This can be accomplished through either indirect or direct approaches.

The most common and reliable strategy is an indirect method involving the synthesis of an oxazole-4-carboxylate ester, followed by saponification (hydrolysis) to yield the carboxylic acid. researchgate.netcaltech.edu Ethyl or methyl oxazole-4-carboxylate can be prepared through several established routes, such as the condensation of ethyl bromopyruvate with formamide (B127407) or urea. researchgate.netcaltech.edu A two-step synthesis of oxazole-4-carboxylates from aldehydes has also been developed, which proceeds through the oxidation of a 3-oxazoline-4-carboxylate intermediate. organic-chemistry.orgnih.gov Once the ester is formed, hydrolysis under basic conditions (e.g., using NaOH or LiOH) effectively converts the ester group to the desired carboxylic acid. caltech.edunih.gov For example, 2-[(tert-butoxy)carbonylamino]-1,3-oxazole-4-carboxylic acid is prepared by stirring the corresponding methyl ester with 1N NaOH. caltech.edu

A direct method involves the carboxylation of a pre-formed 2-cyclobutyl oxazole at the C4 position. Direct C-H functionalization of the oxazole ring can be challenging due to the relative acidities of the ring protons (C2 > C5 > C4). tandfonline.compharmaguideline.com However, specific methods have been developed for this purpose. A notable example is a metal-free direct carboxylation of aromatic heterocycles, including oxazoles, using carbon dioxide (CO₂) as the C1 source and a strong base like cesium carbonate (Cs₂CO₃). organic-chemistry.org While electrophilic substitution on the oxazole ring typically occurs at the C5 position, direct C4-arylation has been achieved using specific palladium catalysts, indicating that C4 functionalization is feasible under tailored conditions. tandfonline.combeilstein-journals.org Another approach involves the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles, which can yield methyl oxazole-4-carboxylates under specific conditions. nih.govresearchgate.net

| Method Type | Description | Advantages | Challenges | Reference |

| Indirect | Synthesis of an oxazole-4-carboxylate ester followed by hydrolysis. | Reliable, high-yielding, well-established procedures. | Requires an additional synthetic step (hydrolysis). | researchgate.netcaltech.edunih.gov |

| Direct | C-H carboxylation of the oxazole ring at C4 using CO₂ or other reagents. | More atom-economical, shorter route. | Can be low-yielding, challenges with regioselectivity (C2/C5 are often more reactive). | organic-chemistry.orgbeilstein-journals.org |

Strategies for Incorporating the Cyclobutyl Substituent at C2 Position

The introduction of the cyclobutyl group at the C2 position is a critical step that defines the target molecule. This can be achieved either by building the oxazole ring from a cyclobutyl-containing precursor or by adding the cyclobutyl moiety to a pre-formed oxazole ring.

The most direct methods for synthesizing 2-substituted oxazoles involve the cyclization of acyclic precursors where the C2 substituent is already present. Several classical name reactions are amenable to this strategy.

One of the most versatile methods is the Van Leusen Oxazole Synthesis , which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nrochemistry.comorganic-chemistry.orgnih.gov To generate the 2-cyclobutyl substituted core, cyclobutanecarboxaldehyde (B128957) would serve as the key precursor. The reaction proceeds via the deprotonation of TosMIC, which then attacks the aldehyde. organic-chemistry.orgwikipedia.org This is followed by a 5-endo-dig cyclization and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. organic-chemistry.orgnih.gov The carboxyl group at C4 would require a different starting material or subsequent modification, as the standard Van Leusen reaction yields a 5-substituted oxazole. ijpsonline.com An adaptation using a glyoxal (B1671930) derivative or similar keto-acid equivalent alongside the cyclobutanecarboxaldehyde could potentially yield the desired 2,4-disubstituted pattern.

Another foundational method is the Robinson-Gabriel Synthesis , which involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or trifluoromethanesulfonic acid. wikipedia.orgsynarchive.com For the target compound, the required precursor would be a 2-(cyclobutanecarboxamido)-ketone derivative. The reaction mechanism involves protonation of a carbonyl group, nucleophilic attack by the amide oxygen to form a five-membered dihydrooxazolol intermediate, and subsequent dehydration to form the aromatic oxazole ring. acs.org

The following table summarizes key precursor strategies for integrating the cyclobutyl group.

Table 1: Precursor-Based Strategies for C2-Cyclobutyl Oxazole Synthesis| Synthetic Method | Key Cyclobutyl Precursor | Co-Reactant(s) | General Principle | Citation |

|---|---|---|---|---|

| Van Leusen Reaction | Cyclobutanecarboxaldehyde | Tosylmethyl isocyanide (TosMIC) | [3+2] cycloaddition between an aldehyde and TosMIC under basic conditions to form the oxazole ring. | nrochemistry.comorganic-chemistry.orgwikipedia.org |

| Robinson-Gabriel Synthesis | Cyclobutanecarbonyl chloride (to make the amide) | An α-amino ketone | Intramolecular cyclodehydration of a 2-acylamino-ketone. The acyl group becomes the C2 substituent. | wikipedia.orgsynarchive.comacs.org |

| Cook-Heilbron Synthesis | Cyclobutanecarbonitrile derivative | An α-aminonitrile | While primarily used for aminothiazoles, related reactions can form oxazoles from α-aminonitriles and appropriate carbonyl compounds. | wikipedia.orgresearchgate.net |

An alternative to using cyclobutyl precursors is to construct a functionalized oxazole ring first and then introduce the cyclobutyl group at the C2 position. This approach often involves metal-catalyzed cross-coupling reactions.

This strategy would typically begin with the synthesis of a 2-halo-1,3-oxazole-4-carboxylic acid ester. The halogen atom, usually bromine or chlorine, serves as a leaving group for a subsequent coupling reaction. Palladium-catalyzed cross-coupling reactions are particularly effective for C-H functionalization or coupling with organometallic reagents. organic-chemistry.org For instance, a Negishi or Suzuki-Miyaura coupling reaction could be envisioned between the 2-halo-oxazole and a cyclobutyl-organometallic reagent (e.g., cyclobutylzinc chloride or cyclobutylboronic acid). While direct C-H activation at the C2 position of the oxazole ring is known, it often requires specific directing groups and conditions. wikipedia.org Deprotonation at C2 is also possible, but the resulting lithiated species can exist in equilibrium with a ring-opened isonitrile, complicating subsequent reactions. wikipedia.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient ("green") methods. These approaches often involve alternative energy sources or novel solvent systems to reduce reaction times, energy consumption, and the use of hazardous substances. ijpsonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. abap.co.in The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and cleaner reaction profiles. nih.govnveo.org

In the context of oxazole synthesis, the Van Leusen reaction has been successfully adapted to microwave conditions. For example, the reaction of various aryl aldehydes with TosMIC in the presence of a base like potassium phosphate (B84403) (K3PO4) in an isopropanol (B130326) medium under microwave irradiation (e.g., at 65 °C and 350 W for 8 minutes) afforded excellent yields of 5-substituted oxazoles, often exceeding 95%. nih.govacs.org This protocol highlights the efficiency and potential for large-scale synthesis, representing a cleaner and more sustainable route to oxazole derivatives. nih.govacs.org The key advantages include the use of an inexpensive base, a non-toxic solvent, and a non-chromatographic purification process. nih.gov

Sonochemistry, the application of ultrasonic irradiation to chemical reactions, provides another green alternative to conventional heating. nih.gov Ultrasound works by acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. mdpi.com This effect can significantly enhance reaction rates and yields.

While reports specifically detailing the ultrasound-assisted synthesis of 2-cyclobutyl-1,3-oxazole-4-carboxylic acid are scarce, the methodology has been successfully applied to the formation of various oxazole and isoxazoline (B3343090) systems. nih.govnih.gov For instance, the synthesis of bis(azolyl)pyridine-2,6-dicarboxamide derivatives has been achieved in high yields using ultrasound irradiation in just a few minutes. nih.gov Similarly, other heterocyclic syntheses, such as for thiazoles and triazoles, have demonstrated the benefits of sonication, including shorter reaction times and the ability to use water as a solvent. acs.orgacs.org These examples suggest that established oxazole syntheses could be effectively adapted to ultrasound-mediated conditions.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents that have gained significant attention as green alternatives to volatile organic compounds (VOCs). mdpi.com ILs are salts with melting points below 100 °C, composed entirely of ions, while DESs are mixtures of hydrogen-bond donors and acceptors with a eutectic point significantly lower than the individual components. tue.nlnih.govmdpi.com Both are valued for their low volatility, high thermal stability, and tunable solvent properties.

The synthesis of oxazoles has been successfully demonstrated in these novel solvent systems. An improved one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles was developed using an ionic liquid like [bmim]Br as the solvent. ijpsonline.comorganic-chemistry.org This method produced high yields and, importantly, the ionic liquid could be recovered and reused multiple times without a significant drop in efficacy, a key principle of green chemistry. ijpsonline.com DESs have also been employed in oxazole synthesis, offering a biodegradable and often cheaper alternative to some ionic liquids. mdpi.comresearchgate.net

Table 2: Modern Synthetic Approaches for Oxazole Formation

| Approach | Description | Key Advantages | Example Condition | Citation |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source to drive the reaction. | Rapid heating, reduced reaction times (minutes vs. hours), higher yields, cleaner reactions. | Aldehyde + TosMIC, K3PO4, Isopropanol, 65°C, 350W, 8 min. | nih.govacs.org |

| Ultrasound-Mediated Formation | Application of high-frequency sound waves (sonication) to induce acoustic cavitation. | Enhanced reaction rates, improved mass transfer, can enable reactions at lower bulk temperatures. | Formation of oxazole derivatives in 6 minutes at 60% yield. | nih.govmdpi.com |

| Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs) | Use of non-volatile, stable liquids as the reaction medium. | Low environmental impact, potential for catalyst/solvent recycling, high thermal stability. | One-pot Van Leusen synthesis in [bmim]Br, which can be reused up to six times. | ijpsonline.comorganic-chemistry.orgresearchgate.net |

Development of Recyclable Catalytic Systems

The principles of green chemistry have spurred the development of catalytic systems that can be easily recovered and reused, minimizing waste and operational costs. In the context of oxazole synthesis, both heterogeneous catalysts and recyclable solvent/promoter systems have proven effective.

One notable advancement is the use of a mesoporous silica (B1680970) (MCM-41)-immobilized phosphine-gold(I) complex. organic-chemistry.orgscientificupdate.com This heterogeneous catalyst facilitates a [2+2+1] annulation reaction between terminal alkynes, nitriles, and an oxygen atom source, typically an N-oxide, to produce 2,5-disubstituted oxazoles in very good yields. organic-chemistry.org A key advantage of this system is its robust recyclability; the catalyst can be recovered through simple filtration and reused for at least eight cycles without a significant decline in its catalytic activity. organic-chemistry.org

Another sustainable approach involves the use of ionic liquids, which can function as both the solvent and promoter in the reaction. In an improved one-pot van Leusen oxazole synthesis, the use of an ionic liquid for the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and aliphatic halides resulted in high yields of 4,5-disubstituted oxazoles. organic-chemistry.org The ionic liquid can be recovered and reused for multiple runs (at least six) without a significant drop in product yield. organic-chemistry.org Similarly, the ionic liquid [Bmim][PF6] has been employed as a recyclable medium for the cyclocondensation of benzamide (B126) with [(2,4-dinitrobenzene)sulfonyl]oxy molecules, where it acts as both solvent and promoter and can be reused without loss of activity. ijpsonline.com

The table below summarizes key findings on recyclable catalytic systems for oxazole synthesis.

Stereoselective and Asymmetric Synthesis of Chiral Oxazole Derivatives

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is paramount in fields like medicinal chemistry. Asymmetric synthesis aims to produce one enantiomer of a chiral product in excess over the other. youtube.com For oxazole derivatives, this is often accomplished through metal-catalyzed reactions employing chiral ligands or through organocatalysis.

A successful one-pot method for creating chiral oxazoline (B21484) derivatives involves an asymmetric aldol (B89426) addition reaction. acs.org This reaction, using oxazolinyl esters and paraformaldehyde, is catalyzed by a copper complex, Cu(MeCN)₄BF₄, coordinated with a Phosferrox ligand. acs.org This system allows for precise stereoselective control, leading to the desired chiral products. acs.org The versatility of this method is demonstrated by its tolerance for a wide range of functional groups on the benzene (B151609) ring of the oxazolinyl ester, including halogens and alkyl groups, without significantly impacting stereoselectivity. acs.org

Organocatalysis presents another powerful strategy for asymmetric synthesis. For instance, the asymmetric [4+2] cycloaddition between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters can be catalyzed by squaramide-based organocatalysts to produce complex chiral spiro-oxazinane skeletons with excellent diastereoselectivity (>20:1 dr) and high enantioselectivity (e.g., 95% ee). nih.gov While this example leads to an oxazinane, the principles of using chiral organocatalysts to control the stereochemical outcome of cycloaddition reactions are broadly applicable in heterocyclic synthesis.

The table below details findings from studies on the stereoselective synthesis of chiral oxazole-related structures.

Reaction Chemistry and Chemical Transformations of 2 Cyclobutyl 1,3 Oxazole 4 Carboxylic Acid

Intrinsic Reactivity Profile of the 1,3-Oxazole Nucleus

The 1,3-oxazole ring is an aromatic heterocycle characterized by a π-electron system that imparts it with a degree of aromaticity, although less than that of imidazole (B134444) or thiazole. wikipedia.org Its reactivity is influenced by the presence of two heteroatoms, oxygen and nitrogen, which create a distinct electronic landscape across the ring. numberanalytics.com The hydrogen atoms on the oxazole (B20620) ring exhibit varying levels of acidity, decreasing in the order of C2 > C5 > C4. tandfonline.com This inherent reactivity profile governs the types of reactions the heterocyclic core of 2-cyclobutyl-1,3-oxazole-4-carboxylic acid can undergo.

The oxazole ring can undergo electrophilic aromatic substitution, though it is generally less reactive than benzene (B151609). numberanalytics.com The substitution pattern is highly regioselective. Due to the electronic nature of the ring, electrophilic attack preferentially occurs at the C5 position. wikipedia.org However, this reaction often requires the presence of electron-donating groups on the ring to facilitate the substitution. wikipedia.orgnumberanalytics.com In the case of this compound, the C2-cyclobutyl group is a weak electron-donating group, which would slightly activate the ring towards electrophilic attack. Conversely, the C4-carboxylic acid group is a strong electron-withdrawing and deactivating group, which would make electrophilic substitution more difficult. The substitution, if successful, would still be directed to the C5 position, the most electron-rich carbon.

While nucleophilic aromatic substitution on an unsubstituted oxazole ring is rare, the ring can undergo nucleophilic addition, which often leads to ring-opening. tandfonline.comresearchgate.net The C2 position is the most electrophilic and therefore the most susceptible to nucleophilic attack. wikipedia.org This can lead to a cleavage of the O1-C2 bond, forming an open-chain intermediate. wikipedia.org For this compound, the C2 position is substituted, but under certain conditions, strong nucleophiles can attack this position, potentially leading to ring cleavage. Oxazoles can be converted to other heterocycles, such as pyrroles or imidazoles, through pathways involving nucleophilic addition followed by ring-opening and subsequent recyclization. tandfonline.com

The oxazole ring can be selectively functionalized through directed metallation followed by quenching with an electrophile or through transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Deprotonation (metallation) of the oxazole ring is highly regioselective. For an unsubstituted oxazole, the proton at C2 is the most acidic and is preferentially removed by a strong base. wikipedia.org In this compound, the C2 position is blocked. The next most acidic proton is at C5, making it the primary site for metallation. researchgate.net This directed lithiation or magnesiation at C5 creates a nucleophilic center that can react with various electrophiles. nih.gov

Alternatively, halogen atoms can be introduced at specific positions (C2 and C5) via sequential deprotonation strategies or at C4 through a halogen dance reaction. researchgate.net These halogenated oxazoles are valuable substrates for a variety of cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. researchgate.netnih.gov This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C5 position of the core structure, providing a powerful tool for creating diverse derivatives. organic-chemistry.org

Table 2: Common Cross-Coupling Reactions for Oxazole Functionalization

| Reaction Name | Catalyst/Reagents | Bond Formed | Typical Application |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Base | C-C (Aryl, Vinyl) | Coupling of a C5-halo-oxazole with an organoboron reagent. nih.gov |

| Negishi Coupling | Pd or Ni catalyst | C-C (Alkyl, Aryl) | Coupling of a C5-halo-oxazole with an organozinc reagent. researchgate.netnih.gov |

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgresearchgate.net This reactivity is a key method for synthesizing substituted pyridines, as the initial cycloadduct often undergoes a retro-Diels-Alder reaction to lose a fragment and aromatize. wikipedia.orgresearchgate.net Oxazoles typically participate in inverse-electron-demand Diels-Alder reactions, where the electron-poor heterocycle (diene) reacts with an electron-rich dienophile. nih.gov

However, the reactivity can be modulated by substituents and reaction conditions. The presence of an electron-withdrawing group on the oxazole ring can facilitate its reaction with simple alkenes. acs.orgscilit.com In this compound, the C4-carboxylic acid group is strongly electron-withdrawing, which would enhance the electron-deficient nature of the oxazole diene system. This increased deficiency facilitates the Diels-Alder cycloaddition, potentially allowing it to react with a broader range of dienophiles. acs.org The initial adduct can then rearrange to form a substituted pyridine (B92270) derivative. researchgate.net

Chemical Modifications and Derivatizations of the Carboxylic Acid Functional Group

The carboxylic acid moiety (–COOH) is one of the most versatile functional groups in organic chemistry, offering numerous pathways for chemical modification. msu.educd-bioparticles.com Its reactions typically involve nucleophilic acyl substitution, where the hydroxyl (–OH) group is replaced by another nucleophile. libretexts.orgmsu.edu

Two of the most fundamental transformations of the carboxylic acid group on this compound are its conversion to esters and amides. These derivatives are important for modulating the compound's physical and biological properties.

Esterification: The process of converting a carboxylic acid to an ester is known as esterification. libretexts.org A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jackwestin.comvvc.edu The reaction is an equilibrium process, and it can be driven to completion by using an excess of the alcohol or by removing the water formed as a byproduct. libretexts.org

General Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)

Amidation: The conversion of a carboxylic acid to an amide involves its reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.org Direct reaction is often difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. jackwestin.commdpi.com Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides, which convert the hydroxyl group into a better leaving group, facilitating the attack by the amine. jackwestin.comthermofisher.com

General Reaction using a coupling agent: R-COOH + R'₂NH + Coupling Agent → R-CONR'₂ + Byproducts

These derivatization reactions allow for the synthesis of a wide array of ester and amide analogs of this compound, enabling systematic studies of structure-activity relationships.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Dicyclohexylcarbodiimide (DCC) |

| Imidazole |

| Pyrrole |

| Pyridine |

| Sulfuric acid |

Conversion to Acyl Chlorides and Ketones

The carboxylic acid functionality of this compound is a versatile handle for further synthetic modifications, most notably its conversion into a highly reactive acyl chloride. This transformation is a gateway to a variety of other functional groups, including ketones.

Conversion to 2-Cyclobutyl-1,3-oxazole-4-carbonyl chloride:

The conversion of the carboxylic acid to its corresponding acyl chloride, 2-cyclobutyl-1,3-oxazole-4-carbonyl chloride, can be achieved using standard chlorinating agents. This reaction replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. Common and effective reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). nih.govorganic-chemistry.org

The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification of the resulting acyl chloride. nih.gov The general mechanism involves the carboxylic acid's nucleophilic attack on the sulfur atom of thionyl chloride, followed by the elimination of a chlorosulfite intermediate to yield the final product. organic-chemistry.org

Table 1: Reagents for the Synthesis of 2-Cyclobutyl-1,3-oxazole-4-carbonyl chloride

| Reagent | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify purification. |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Reaction can be run under milder conditions. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective but produces a liquid byproduct (POCl₃) that requires separation. nih.gov |

Synthesis of Ketones:

Once synthesized, 2-cyclobutyl-1,3-oxazole-4-carbonyl chloride serves as a key intermediate for the formation of ketones. This is typically accomplished through reaction with organometallic reagents. For instance, Friedel-Crafts acylation allows for the attachment of the acyl group to an aromatic ring. In this reaction, the acyl chloride reacts with an electron-rich aromatic compound, such as benzene or a substituted derivative, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). libretexts.org

Alternatively, organocadmium or organocuprate (Gilman) reagents can be used to form ketones by coupling the acyl chloride with an alkyl, vinyl, or aryl group. Organocuprates are particularly useful as they are generally less reactive than Grignard or organolithium reagents and are less likely to result in over-addition to the ketone product.

Chemical Transformations Involving the Cyclobutyl Substituent

The cyclobutyl group at the C2 position is generally stable under many reaction conditions. acs.org However, its inherent ring strain (approximately 26 kcal/mol) makes it susceptible to specific chemical transformations, particularly those involving ring-opening or ring-expansion reactions, often under thermal, acidic, or metal-catalyzed conditions. fiveable.me

Ring-Opening Reactions:

Due to significant ring strain, the cyclobutyl ring can undergo opening reactions. fiveable.me For example, hydrogenation over a catalyst like nickel or platinum at elevated temperatures can cleave the ring to form a linear alkyl chain, although this is more difficult than with cyclopropane. pharmaguideline.com Substituted cyclobutanes can also undergo ring-opening via nucleophilic attack when activated by electron-withdrawing groups, often catalyzed by a Lewis acid. chemistryviews.org

Ring-Expansion Reactions:

The cyclobutyl ring can be induced to expand to a five-membered ring, such as a cyclopentanone (B42830) or cyclopentene (B43876) derivative. researchgate.net Such rearrangements can be promoted by the formation of a carbocation adjacent to the ring. For instance, if a functional group on the cyclobutyl ring itself were converted into a leaving group, the subsequent carbocation could trigger a rearrangement. stackexchange.com Acid-catalyzed ring expansion of cyclobutyl-containing compounds has been observed, leading to the formation of cyclopentanone derivatives. nih.gov For example, the treatment of a cyclobutyl ketone with trimethylsilyldiazomethane (B103560) in the presence of a scandium triflate catalyst can lead to a ring-expanded cyclopentanone. organic-chemistry.org

Table 2: Potential Transformations of the Cyclobutyl Group

| Reaction Type | Conditions | Potential Product |

| Hydrogenation | H₂, Ni or Pt catalyst, heat | Ring-opened alkyl chain at C2 position pharmaguideline.com |

| Ring Expansion | Acid catalysis (e.g., HBF₄) | Cyclopentyl or cyclopentanone derivative at C2 position nih.govorganic-chemistry.org |

| Friedel-Crafts-type Reaction | Lewis acid (e.g., AlCl₃), nucleophile | Ring-opened product chemistryviews.org |

Regioselective Functionalization of the Oxazole Scaffold

The oxazole ring is an electron-rich heterocycle, but its reactivity towards electrophiles is lower than that of related azoles like imidazole. researchgate.net The positions on the oxazole ring exhibit different levels of reactivity. In the case of this compound, the C2 and C4 positions are already substituted. The remaining C5 position is the most likely site for further functionalization, particularly through electrophilic substitution.

The general order of reactivity for electrophilic attack on an oxazole ring is C4 > C5 > C2. However, with the C4 position occupied by a deactivating carboxylic acid group, the C5 position becomes the primary target for electrophiles. researchgate.net Metallation, on the other hand, typically occurs at the most electron-deficient C2 position, but this site is blocked by the cyclobutyl group in the title compound. researchgate.net

Electrophilic Substitution at C5:

Electrophilic aromatic substitution reactions can be directed to the C5 position. Halogenation, for example, can introduce a bromine or chlorine atom at this site. Bromination of substituted oxazoles at the C5 position has been achieved using reagents like N-Bromosuccinimide (NBS). echemi.com This functionalization introduces a versatile handle that can be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkynyl groups.

Recent methodologies have also demonstrated the highly regioselective ortho-magnesiation of aryl azoles using specialized magnesium amide bases, followed by quenching with an electrophile. wyzant.comstackexchange.com While the title compound is not an N-aryl azole, similar principles of directed metallation could potentially be adapted to functionalize the C5 position.

Table 3: Regioselective Functionalization Reactions at the C5 Position

| Reaction Type | Reagent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Cyclobutyl-5-bromo-1,3-oxazole-4-carboxylic acid echemi.com |

| Nitration | Nitric Acid / Sulfuric Acid | 2-Cyclobutyl-5-nitro-1,3-oxazole-4-carboxylic acid libretexts.org |

| Friedel-Crafts Acylation | Acyl Chloride / Lewis Acid (e.g., AlCl₃) | 2-Cyclobutyl-5-acyl-1,3-oxazole-4-carboxylic acid libretexts.org |

Spectroscopic and Advanced Analytical Characterization of 2 Cyclobutyl 1,3 Oxazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of "2-Cyclobutyl-1,3-oxazole-4-carboxylic acid."

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The cyclobutyl group would present complex multiplets in the aliphatic region (typically 1.8-4.0 ppm). A key signal would be the methine proton at the C5 position of the oxazole (B20620) ring, which is anticipated to appear as a singlet in the downfield region (around 8.0-8.5 ppm) due to the electron-withdrawing nature of the heterocyclic ring and the adjacent carboxylic acid. The acidic proton of the carboxyl group would likely be a broad singlet at a very downfield chemical shift (>10 ppm), and its presence could be confirmed by a D₂O exchange experiment.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The quaternary carbon of the carboxylic acid (C=O) would appear significantly downfield (e.g., >160 ppm). The carbons of the oxazole ring are expected in the 120-160 ppm range, with the C2 and C4 carbons being the most deshielded. The carbons of the cyclobutyl ring would be found in the upfield aliphatic region (typically 20-40 ppm).

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxyl H (-COOH) | >10 (broad singlet) | --- | Exchangeable with D₂O |

| Oxazole H (C5-H) | ~8.3 (singlet) | ~125 | Position can vary based on solvent |

| Cyclobutyl CH | ~3.8 (multiplet) | ~35 | Attached to oxazole ring |

| Cyclobutyl CH₂ | 1.8 - 2.5 (multiplets) | ~25 | |

| Cyclobutyl CH₂ | 1.8 - 2.5 (multiplets) | ~18 | |

| Carboxyl C=O | --- | ~165 | Quaternary carbon, no attached proton |

| Oxazole C2 | --- | ~158 | Quaternary carbon, attached to cyclobutyl group |

| Oxazole C4 | --- | ~140 | Quaternary carbon, attached to carboxyl group |

| Oxazole C5 | See Oxazole H | See Oxazole H |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is essential for determining the elemental composition of the molecule with high accuracy. For "this compound" (molecular formula: C₈H₉NO₃), the expected exact mass can be calculated. Electrospray ionization (ESI) would likely be the method of choice, run in both positive and negative ion modes.

Positive Ion Mode ([M+H]⁺): The instrument would detect the protonated molecule, and its high-resolution measurement would confirm the elemental formula.

Negative Ion Mode ([M-H]⁻): The deprotonated molecule (carboxylate) would be observed.

Fragmentation analysis (MS/MS) would reveal characteristic losses. Common fragmentation pathways would likely include the loss of CO₂ (44 Da) from the carboxylic acid, loss of a water molecule (18 Da), and cleavage of the cyclobutyl ring.

Table 4.2: Expected HRMS Data for C₈H₉NO₃

| Ion | Formula | Calculated Exact Mass | Notes |

| [M+H]⁺ | C₈H₁₀NO₃⁺ | 168.0655 | Protonated molecule, typically observed in ESI+ |

| [M-H]⁻ | C₈H₈NO₃⁻ | 166.0510 | Deprotonated molecule, typically observed in ESI- |

| [M+Na]⁺ | C₈H₉NNaO₃⁺ | 190.0475 | Sodium adduct, common in ESI+ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR Spectroscopy: This technique identifies the functional groups present in the molecule based on their vibrational frequencies. Key expected absorptions include a very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and characteristic C=N and C-O stretches from the oxazole ring (in the 1500-1650 cm⁻¹ region). Aliphatic C-H stretches from the cyclobutyl group would appear just below 3000 cm⁻¹.

UV-Vis Spectroscopy: The oxazole ring constitutes the primary chromophore in the molecule. It is expected to exhibit absorption maxima (λ_max) in the ultraviolet region, typically between 250-290 nm, corresponding to π → π* electronic transitions within the conjugated system. The exact position and intensity of the absorption would be sensitive to the solvent used.

Table 4.3: Expected IR and UV-Vis Absorption Data

| Technique | Functional Group | Expected Absorption Range |

| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |

| IR | Carboxylic Acid C=O | 1700-1725 cm⁻¹ (strong, sharp) |

| IR | Oxazole C=N/C=C | 1500-1650 cm⁻¹ |

| IR | Aliphatic C-H | 2850-2980 cm⁻¹ |

| UV-Vis | Oxazole Ring (π → π*) | 250-290 nm |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatography is fundamental for both isolating the compound after synthesis and assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the standard method for purity analysis. A C18 column would be used with a mobile phase consisting of a mixture of an aqueous acid (like formic acid or trifluoroacetic acid in water) and an organic solvent (acetonitrile or methanol). The compound's retention time would be determined by its polarity. A purity assessment would involve integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Due to the high boiling point and the presence of the carboxylic acid group, direct analysis of "this compound" by GC is challenging. It would require derivatization, for instance, by converting the carboxylic acid to a more volatile methyl or ethyl ester, to prevent thermal decomposition and improve chromatographic behavior.

Computational Chemistry and Theoretical Investigations of 2 Cyclobutyl 1,3 Oxazole 4 Carboxylic Acid

Structure Property Relationship Studies of 1,3 Oxazole 4 Carboxylic Acid Derivatives

Influence of Substituent Variations on Chemical Reactivity and Stability

The reactivity of the oxazole (B20620) ring is governed by its aromatic character and the electron distribution, which can be significantly modulated by attached functional groups. nih.govthepharmajournal.com Oxazole is a weak base, with the pyridine-like nitrogen at position 3 being the primary site for protonation and alkylation. thepharmajournal.compharmaguideline.com The reactivity of the carbon atoms in the ring generally follows the order C2 > C5 > C4 for acidity of the attached hydrogen. thepharmajournal.com

Influence of Substituents:

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., cyclobutyl), alkoxy, or amino groups increase the electron density of the oxazole ring. pharmaguideline.comclockss.org This enhanced electron density facilitates electrophilic substitution reactions, which preferentially occur at the C4 or C5 position. pharmaguideline.com EDGs also enhance the diene character of the oxazole ring, making it more reactive in Diels-Alder cycloaddition reactions. pharmaguideline.comclockss.org For 2-Cyclobutyl-1,3-oxazole-4-carboxylic acid, the cyclobutyl group acts as a mild electron-donating group, slightly activating the ring towards electrophiles compared to an unsubstituted oxazole.

Stability:

The stability of the oxazole ring can be compromised under certain conditions. For instance, oxazoles containing a 5-hydroxy substituent are often unstable and prone to hydrolytic ring-opening and decarboxylation. nih.govnih.gov The presence of stabilizing groups is crucial. Phenyl and acyl groups at the C2 and C4 positions, respectively, have been observed to stabilize the 5-hydroxyoxazole tautomer. nih.gov In general, the substitution pattern significantly affects the stability; for example, electron-accepting groups at the C4 position can increase the stability of the electron-rich five-membered ring. bioorganica.com.ua

A study on the photo-oxidation of oxazole derivatives by singlet oxygen showed that the reaction proceeds via a [4+2]-cycloaddition, leading to ring cleavage. The rate of this reaction is influenced by the electronic effects of substituents, with substituted oxazoles showing slightly higher reaction rates than the unsubstituted parent compound. nih.gov

Modulation of Physicochemical Properties Through Structural Modifications (e.g., solubility, lipophilicity, pKa values)

Structural modifications are a key strategy for optimizing the physicochemical properties of 1,3-oxazole-4-carboxylic acid derivatives to improve their drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME).

Solubility:

Aqueous solubility is a critical parameter for bioavailability. The introduction of polar functional groups that can engage in hydrogen bonding generally improves solubility. A systematic study on drug-like molecules demonstrated that adding substituents with carboxylic acid, amino, or hydroxy termini can significantly increase aqueous solubility. nih.gov For instance, a carboxymethoxy analogue showed a dramatic boost in solubility compared to its parent compound. nih.gov Conversely, adding non-polar or bulky alkyl groups tends to decrease water solubility. The cyclobutyl group in this compound, being a non-polar alkyl group, would be expected to contribute to lower aqueous solubility compared to analogs with more polar C2 substituents.

Lipophilicity:

Lipophilicity, often measured as the partition coefficient (log P), describes a compound's distribution between an oily and an aqueous phase. It is a crucial factor for membrane permeability. The nature of substituents greatly influences lipophilicity; adding lipophilic groups like alkyl or aryl moieties increases the log P value, while adding polar groups decreases it. mdpi.com In homologous series, lipophilicity generally increases with molecular volume; for example, bromo-substituted derivatives are more lipophilic than their unsubstituted counterparts. mdpi.com The cyclobutyl group at the C2 position increases the lipophilicity of the this compound molecule.

pKa Values:

The pKa value reflects the acidity of a compound. For 1,3-oxazole-4-carboxylic acid derivatives, the primary acidic center is the carboxylic acid group. The acidity of this group is influenced by the electronic effects of the substituents on the oxazole ring.

Electron-withdrawing groups (EWGs) on the ring will stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value).

Electron-donating groups (EDGs) will have the opposite effect, destabilizing the carboxylate anion and making the carboxylic acid weaker (i.e., raising its pKa value).

The parent oxazole is a very weak base, with a conjugate acid pKa of approximately 0.8. wikipedia.org The pKa of the carboxylic acid function itself is the more physiologically relevant value. For comparison, studies on various heterocyclic carboxylic acids show that pKa values are highly dependent on the nature of the heterocyclic ring and its substituents. nih.gov For this compound, the electron-donating nature of the cyclobutyl group would be expected to result in a slightly higher pKa for the carboxylic acid compared to an analog with an electron-withdrawing group at the C2 position.

The following table summarizes the expected influence of different C2 substituents on the physicochemical properties of a hypothetical 1,3-oxazole-4-carboxylic acid core structure.

| C2-Substituent | Type | Expected Effect on Solubility | Expected Effect on Lipophilicity (log P) | Expected Effect on Carboxylic Acid pKa |

| -H | Neutral | Baseline | Baseline | Baseline |

| -CH₃ | EDG (Alkyl) | Decrease | Increase | Increase (less acidic) |

| -Cyclobutyl | EDG (Alkyl) | Decrease | Increase | Increase (less acidic) |

| -CF₃ | EWG | Decrease | Increase | Decrease (more acidic) |

| -OCH₃ | EDG (Alkoxy) | Slight Increase/Decrease | Slight Increase | Increase (less acidic) |

| -NH₂ | EDG (Amino) | Increase | Decrease | Increase (less acidic) |

| -Phenyl | EWG (Aryl) | Decrease | Increase | Decrease (more acidic) |

| -NO₂ | EWG | Decrease | Slight Increase | Decrease (more acidic) |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. These are general trends and actual values can be influenced by other factors like crystal packing and intramolecular hydrogen bonding.

Design Principles for Optimizing Molecular Recognition and Receptor Binding Characteristics

In drug design, 1,3-oxazole-4-carboxylic acid derivatives are often used as scaffolds that can be decorated with various substituents to achieve specific interactions with a biological target, such as an enzyme or a receptor. The goal is to optimize molecular recognition for high potency and selectivity.

Key Design Principles:

Hydrophobic Interactions: The C2 and C5 positions of the oxazole ring are common sites for introducing hydrophobic substituents that can interact with non-polar pockets in a receptor. The cyclobutyl group of this compound is a prime example of a substituent designed to fit into a small to medium-sized hydrophobic pocket, contributing to the binding affinity through van der Waals forces.

Hydrogen Bonding and Electrostatic Interactions: The nitrogen atom at position 3 of the oxazole ring can act as a hydrogen bond acceptor. The carboxylic acid group is a crucial interaction point, capable of acting as both a hydrogen bond donor and acceptor, and can form strong ionic interactions (salt bridges) with basic residues like arginine or lysine in a binding site.

Steric and Conformational Control: The size and shape of the substituents are critical. Bulky groups can be used to fill larger pockets or to induce a specific conformation of the molecule that is favorable for binding. Conversely, a substituent that is too large can cause steric clashes with the receptor, preventing effective binding. bioorganica.com.ua The choice between a linear alkyl chain, a branched group like isopropyl, or a cyclic group like cyclobutyl can fine-tune the shape of the molecule to maximize complementarity with the target.

π-π Stacking: When aryl groups are used as substituents, they can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding site. This can significantly enhance binding affinity. bioorganica.com.ua Computational studies have shown that introducing phenyl groups at positions 2 and 5 of the oxazole ring can stabilize the complex between the molecule and protein fragments. bioorganica.com.ua

Structure-activity relationship (SAR) studies are essential in this process. By synthesizing and testing a series of analogs with systematic variations, researchers can map the chemical space around the oxazole scaffold to identify the optimal combination of substituents for potent and selective biological activity. nih.govnih.gov For instance, SAR studies on oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor antagonists revealed how different substituents impacted in vitro potency and in vivo efficacy. nih.gov

Advanced Applications of 2 Cyclobutyl 1,3 Oxazole 4 Carboxylic Acid in Organic Synthesis and Materials Science

Role as Versatile Building Blocks for the Construction of Complex Molecular Architectures

2-Cyclobutyl-1,3-oxazole-4-carboxylic acid serves as a highly adaptable building block in the synthesis of intricate molecular structures. lifechemicals.comaablocks.com The oxazole (B20620) ring itself is a stable aromatic system found in numerous biologically active natural products. lifechemicals.com The carboxylic acid group at the C4 position and the cyclobutyl group at the C2 position provide distinct points for chemical modification.

The carboxylic acid functionality is particularly versatile. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. nih.gov This allows for its incorporation into larger molecules through common coupling reactions. For instance, the carboxylic acid can be activated and coupled with amines to form amides, a fundamental linkage in many pharmaceutical compounds and biologically active molecules.

The cyclobutyl group, while seemingly simple, imparts specific steric and conformational properties to the molecule. In medicinal chemistry, the incorporation of small cycloalkane rings like cyclobutane (B1203170) can be advantageous for optimizing the pharmacokinetic properties of a drug candidate, such as its metabolic stability and lipophilicity. The construction of complex cyclobutane-containing building blocks is an area of active research, with methods like photosensitized [2+2] cycloadditions being developed to create stereochemically rich and densely functionalized scaffolds. nih.govnih.gov

Table 1: Key Reactive Sites of this compound and Their Potential Transformations

| Reactive Site | Potential Transformations | Resulting Functional Groups |

| Carboxylic Acid (C4) | Esterification, Amidation, Reduction, Halogenation | Ester, Amide, Alcohol, Acyl Halide |

| Oxazole Ring | Cycloaddition (Diels-Alder), Electrophilic Substitution | Pyridine (B92270) derivatives, Substituted oxazoles |

| Cyclobutyl Group (C2) | Not typically reactive under standard conditions | Provides steric bulk and influences conformation |

This table illustrates the potential chemical modifications of the title compound, highlighting its versatility as a building block.

Precursors for the Synthesis of Diverse Heterocyclic Ring Systems

The oxazole ring in this compound can act as a precursor for the synthesis of other heterocyclic systems. Oxazoles can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can function as dienes. chemscene.com The reaction of an oxazole with a suitable dienophile, such as an alkyne or alkene, can lead to the formation of pyridine derivatives after a subsequent rearrangement and elimination of water. This transformation is a powerful tool for accessing highly substituted pyridines, which are a prevalent motif in pharmaceuticals and agrochemicals.

Furthermore, the oxazole ring can be cleaved under certain conditions to generate intermediates that can then be cyclized to form different heterocycles. For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. chemscene.com The carboxylic acid group can also be manipulated to facilitate ring transformations. For instance, a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid could lead to an amine, which could then participate in intramolecular cyclizations to form fused heterocyclic systems. researchgate.net

Table 2: Examples of Heterocyclic Systems Potentially Accessible from Oxazole-4-carboxylic Acids

| Starting Material Type | Reaction Type | Resulting Heterocycle |

| Oxazole | Diels-Alder with alkyne | Pyridine |

| Oxazole | Reaction with ammonia | Imidazole (B134444) |

| Oxazole-4-carboxylic acid derivative | Intramolecular cyclization | Fused bicyclic systems |

| Oxazole-4-carboxylic acid hydrazide | Recyclization | 1,3,4-Oxadiazole |

This table provides examples of how the oxazole-4-carboxylic acid scaffold can be used to generate other important heterocyclic structures.

Applications in Asymmetric Catalysis and Chiral Ligand Design

While specific examples for this compound are not prevalent in the literature, the oxazole scaffold is a well-established component in the design of chiral ligands for asymmetric catalysis. lifechemicals.com The nitrogen atom of the oxazole ring can act as a coordinating atom for a metal center, and by attaching a chiral auxiliary to the oxazole, a chiral ligand can be created. These ligands can then be used to prepare chiral catalysts that can induce enantioselectivity in a wide range of chemical reactions.

The carboxylic acid group of this compound provides a convenient handle for the attachment of chiral auxiliaries. For example, the carboxylic acid could be coupled with a chiral amine or alcohol to generate a chiral amide or ester. The resulting molecule, now possessing a chiral center, could be explored as a ligand in asymmetric catalysis. The cyclobutyl group at the 2-position would provide a specific steric environment around the metal center, which could influence the stereochemical outcome of the catalyzed reaction. The development of new chiral ligands is a continuous effort in organic chemistry, and functionalized oxazoles represent a promising class of compounds for this purpose.

Potential Contributions to Polymer Chemistry and Advanced Materials Science

The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of novel polymers. The carboxylic acid group can be used for step-growth polymerization reactions, such as polycondensation with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would incorporate the rigid, aromatic oxazole ring and the cyclobutyl group into the polymer backbone.

The inclusion of the oxazole ring could impart desirable thermal and mechanical properties to the polymer, such as high thermal stability and rigidity. The cyclobutyl group could influence the polymer's morphology and solubility. Furthermore, the oxazole ring's electronic properties could be exploited in the development of functional materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although this would likely require further functionalization of the oxazole ring to tune its electronic characteristics. While the direct polymerization of this compound is not yet reported, the synthesis of polymers containing other heterocyclic rings, such as 1,3,4-oxadiazoles, is an active area of research. organic-chemistry.org

Strategic Intermediates in Natural Product Total Synthesis

Oxazole-containing natural products are a large and structurally diverse class of compounds, many of which exhibit significant biological activity. lifechemicals.com The total synthesis of these complex molecules often relies on the use of pre-functionalized building blocks that can be efficiently incorporated into the target structure. While there are no specific examples in the literature of this compound being used in the total synthesis of a natural product, its structure suggests its potential as a strategic intermediate.

Future Perspectives and Research Challenges for 2 Cyclobutyl 1,3 Oxazole 4 Carboxylic Acid

Development of Innovative and Sustainable Synthetic Pathways

A primary challenge in exploiting the potential of 2-cyclobutyl-1,3-oxazole-4-carboxylic acid is the development of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for oxazole (B20620) synthesis often require harsh conditions or multi-step procedures. ijpsonline.com Future research must focus on modern synthetic strategies that offer improvements in yield, atom economy, and sustainability.

Recent advances in organic synthesis provide a roadmap for this endeavor. For instance, methods that construct the oxazole ring directly from readily available starting materials are highly desirable. One promising approach is the direct synthesis from carboxylic acids and activated isocyanides, which has been shown to have a broad substrate scope and good functional group tolerance. nih.gov Another sustainable avenue involves photoredox or CO₂-cocatalyzed oxidative cyclization of α-bromo ketones and amines, which avoids the need for transition-metal catalysts. organic-chemistry.org Metal-free strategies, such as the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines via C–O bond cleavage, also represent an environmentally friendly alternative. rsc.org Adapting these innovative methods to accommodate the cyclobutyl moiety will be a key research focus.

| Synthetic Strategy | Description | Potential Advantages for Target Compound | Reference(s) |

| Direct from Carboxylic Acids | Employs a stable triflylpyridinium reagent to activate a carboxylic acid for reaction with an isocyanoacetate. | Utilizes readily available starting materials; good functional group tolerance. | nih.gov |

| Photoredox Catalysis | Visible-light photocatalysis enables the synthesis from α-bromoketones and benzylamines at room temperature. | Metal-free, sustainable, mild reaction conditions. | organic-chemistry.org |

| Metal-Free C–O Cleavage | Cyclization of an ester with an amine under metal-free conditions to form the oxazole ring. | Environmentally benign, avoids heavy metal contamination. | rsc.org |

| van Leusen Reaction in Ionic Liquids | A one-pot reaction using tosylmethyl isocyanide (TosMIC) with aldehydes and halides in an ionic liquid. | High yields, and the ionic liquid can be recycled. | ijpsonline.com |

| Gold-Catalyzed Cycloisomerization | Cycloisomerization of N-propargylamides provides a direct route to substituted oxazoles. | High atom economy and operational simplicity. | mdpi.com |

This table is interactive. Click on the headers to sort.

Exploration of Undiscovered Reactivity and Functionalization Patterns

The reactivity of this compound is dictated by its three key components: the oxazole ring, the carboxylic acid group, and the cyclobutyl substituent. While the reactivity of oxazoles is generally understood—with deprotonation occurring at the C2 position and electrophilic substitution favoring the C5 position—the specific influence of the C2-cyclobutyl and C4-carboxylic acid groups is unexplored. wikipedia.orgpharmaguideline.com

Future research should systematically investigate the regioselective functionalization of this scaffold. acs.org The carboxylic acid handle is a prime site for modification, allowing for the synthesis of a vast library of amides, esters, and other derivatives. A significant challenge and opportunity lies in the late-stage functionalization of the oxazole ring or the cyclobutyl moiety without disturbing the other functional groups. One-pot synthesis-functionalization strategies, which have been successful for related heterocycles, could streamline the creation of diverse derivatives. researchgate.net Furthermore, the development of methods for the selective C-H activation of the cyclobutyl ring would open up new avenues for creating novel molecular architectures.

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of modern automation and flow chemistry is essential. Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward scaling. sci-hub.sedurham.ac.uk These platforms are particularly well-suited for the synthesis of heterocyclic compounds. uc.ptdurham.ac.uk

An automated flow platform could be designed for the on-demand synthesis of a library of derivatives. vapourtec.com Such a system would allow for the rapid screening of reaction conditions and the generation of a diverse set of compounds for biological or material science testing. chemspeed.combrs.be By coupling flow reactors with in-line purification and analysis, researchers can significantly shorten the cycle time from compound design to testing, enabling a more efficient drug discovery or materials development process. durham.ac.uknih.gov The challenge will be in developing robust, solid-supported reagents and catalysts compatible with the specific reactions needed to synthesize and functionalize the target molecule in a continuous manner.

Advanced Computational Design and Optimization of Novel Derivatives

Computational chemistry provides powerful tools for accelerating the design of new molecules with desired properties, thereby reducing the time and cost associated with experimental work. eprajournals.comijnrd.org For this compound, in silico methods can be employed to guide the synthesis of derivatives with optimized biological activity or specific material properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models for biological activity based on the structural features of different derivatives. nih.gov Molecular docking studies can elucidate the binding interactions between potential drug candidates and their biological targets, providing insights for rational drug design. mdpi.combohrium.com Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecule, predicting its reactivity and stability. ijnrd.org A major research challenge is to develop highly accurate predictive models that can effectively screen large virtual libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental validation. nih.govpnrjournal.compnrjournal.com

| Computational Technique | Application in Derivative Design | Key Outcome | Reference(s) |

| QSAR | Predicts biological activity based on molecular descriptors. | Identifies key structural features for activity, guides lead optimization. | nih.gov |

| Molecular Docking | Simulates the binding of a molecule to a biological target (e.g., an enzyme). | Predicts binding affinity and mode, informs rational design. | mdpi.combohrium.com |

| DFT Calculations | Computes electronic structure, orbital energies, and reactivity indices. | Provides insights into chemical reactivity, stability, and spectroscopic properties. | ijnrd.org |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Filters out candidates with poor pharmacokinetic profiles early in development. | frontiersin.org |

This table is interactive. Click on the headers to sort.

Expanding the Scope of Applications in Emerging Chemical Fields

While oxazoles are well-established as privileged scaffolds in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents, the specific potential of this compound remains to be explored. tandfonline.comnih.govpharmaguideline.comnih.gov The unique combination of its functional groups suggests that its utility could extend beyond traditional pharmaceuticals into emerging chemical fields.

Future research should investigate its potential as a building block for functional materials. For example, some oxazole derivatives exhibit photophysical properties that make them suitable for use in organic light-emitting diodes (OLEDs) or as scintillators. thepharmajournal.comwikipedia.org Another emerging area is the development of chemical probes for studying biological processes. The scaffold could be functionalized with reporter tags (e.g., fluorophores or biotin) to create tools for chemical biology. Furthermore, the structural rigidity and defined vectoral properties of the molecule could make it a valuable component in the design of metal-organic frameworks (MOFs) or other supramolecular assemblies. The primary challenge is to identify the unique properties conferred by the cyclobutyl group and leverage them to create materials or tools with novel functionalities.

| Emerging Field | Potential Application of Derivatives | Rationale | Reference(s) |

| Chemical Biology | As chemical probes to study enzyme function or cellular pathways. | The scaffold can be functionalized with tags for detection and imaging. | frontiersin.org |

| Materials Science | Components of organic electronic materials (e.g., OLEDs) or scintillators. | Oxazole rings can possess desirable photophysical and photochemical properties. | thepharmajournal.comwikipedia.org |

| Agrochemicals | As novel herbicides, pesticides, or fungicides. | Heterocyclic compounds are a rich source of agrochemical leads. | thepharmajournal.com |

| Supramolecular Chemistry | As building blocks (ligands) for metal-organic frameworks (MOFs) or complex architectures. | The carboxylic acid provides a coordination site for metal ions. | tandfonline.com |

This table is interactive. Click on the headers to sort.

Q & A

Q. What are the common synthetic routes for 2-cyclobutyl-1,3-oxazole-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization of cyclobutyl-containing precursors with oxazole intermediates. For example, cyclobutyl derivatives (e.g., cyclobutylamides or ketones) may react with α-halo ketones or nitriles under controlled conditions. Key parameters include:

- Catalysts : Lewis acids like ZnCl₂ or Pd-based catalysts for regioselective cyclization .

- Temperature : Reactions often require heating (80–120°C) in inert atmospheres to prevent oxidation of sensitive intermediates .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL , researchers refine structures by:

Q. What are the key physicochemical properties of this compound?

While direct data are limited, analogs suggest:

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water.

- Stability : Sensitive to prolonged UV exposure; store at –20°C under nitrogen .

- pKa : The carboxylic acid group has an estimated pKa of ~2.5, making it deprotonated at physiological pH .

Advanced Research Questions

Q. How does the cyclobutyl group influence the compound’s reactivity in medicinal chemistry applications?

The cyclobutyl moiety enhances:

- Conformational rigidity : Restricts rotational freedom, improving target binding specificity (e.g., enzyme active sites) .

- Metabolic stability : Reduces susceptibility to cytochrome P450 oxidation compared to linear alkyl chains . Case Study: Analogous oxazole-carboxylic acids with cyclobutyl groups showed 3-fold higher antimicrobial activity (MIC = 8 µg/mL against S. aureus) than non-cyclic derivatives .

Q. What experimental strategies address low yields in the synthesis of this compound?

Common challenges and solutions include:

- Side reactions : Use of protecting groups (e.g., tert-butyl esters) for the carboxylic acid during cyclization .

- Regioselectivity : Employ directing groups (e.g., nitro or methoxy) on the oxazole ring to control substitution patterns .

- Scale-up : Flow chemistry systems improve heat transfer and reduce decomposition in large-scale reactions .

Q. How can computational methods predict the biological targets of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:

- Identify potential protein targets (e.g., bacterial dihydrofolate reductase or human kinases).

- Validate binding poses using crystallographic data (e.g., JARID1B enzyme complexes with oxazole fragments) .

- Predict ADMET properties via QSAR models .

Q. What are the limitations of current biological activity studies, and how can they be mitigated?

- Low solubility : Formulate as sodium salts or co-crystals to enhance bioavailability .

- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to assess selectivity .

- Data contradictions : Cross-validate results across multiple assays (e.g., MIC vs. time-kill curves for antimicrobial studies) .

Methodological Considerations

| Parameter | Example Values/Techniques | Reference |

|---|---|---|

| Synthetic Yield | 45–60% (optimized conditions) | |

| Chromatography | Silica gel (EtOAc:Hex = 3:7), Rf = 0.4 | |

| Crystallization | Ethanol/water (7:3), yield 85% | |

| Biological Assay | MIC = 8 µg/mL (Gram-positive bacteria) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.